(S)-2-Amino-1,1,1-trifluoropropane hydrochloride

Enantiomeric excess Chiral purity Asymmetric synthesis

(S)-2-Amino-1,1,1-trifluoropropane hydrochloride (CAS 125353-44-8) is the hydrochloride salt of a chiral α-trifluoromethyl amine with the molecular formula C₃H₇ClF₃N and a molecular weight of 149.54 g/mol. It belongs to the class of fluorinated aliphatic chiral amines, characterized by a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the α-position relative to the primary amine, which profoundly modulates its basicity, nucleophilicity, and metabolic stability.

Molecular Formula C3H7ClF3N
Molecular Weight 149.54 g/mol
CAS No. 125353-44-8
Cat. No. B152912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1,1,1-trifluoropropane hydrochloride
CAS125353-44-8
Molecular FormulaC3H7ClF3N
Molecular Weight149.54 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)N.Cl
InChIInChI=1S/C3H6F3N.ClH/c1-2(7)3(4,5)6;/h2H,7H2,1H3;1H/t2-;/m0./s1
InChIKeyVLVCERQEOKPRTG-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1,1,1-trifluoropropane hydrochloride (CAS 125353-44-8): A Chiral α-Trifluoromethylamine Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(S)-2-Amino-1,1,1-trifluoropropane hydrochloride (CAS 125353-44-8) is the hydrochloride salt of a chiral α-trifluoromethyl amine with the molecular formula C₃H₇ClF₃N and a molecular weight of 149.54 g/mol [1]. It belongs to the class of fluorinated aliphatic chiral amines, characterized by a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the α-position relative to the primary amine, which profoundly modulates its basicity, nucleophilicity, and metabolic stability [2]. The compound serves as a critical chiral building block in medicinal chemistry, being specifically utilized in the synthesis of HCV inhibitors and hNav1.7 channel blockers, where the (S)-configuration is essential for target binding and biological activity .

Why (S)-2-Amino-1,1,1-trifluoropropane hydrochloride Cannot Be Replaced by Its Racemate, Free Base, or Non-Fluorinated Analogs


In-class substitution of (S)-2-Amino-1,1,1-trifluoropropane hydrochloride fails on three critical fronts: (1) the enantiomeric identity is non-negotiable for asymmetric synthesis, as the (R)-enantiomer (CAS 177469-12-4) produces opposite stereochemical outcomes in chiral derivatization and drug candidate synthesis [1]; (2) the hydrochloride salt form provides a high-melting solid (mp 240°C) that is fundamentally easier to handle, weigh accurately, and store under inert atmosphere compared to the volatile, flammable free base (bp 46–47°C), and avoids the nucleophilic competition from chloride ions that plagues other salt forms in epoxide-opening reactions [2]; and (3) the -CF₃ group reduces the amine's basicity by approximately 5 pKa units and its nucleophilicity by a factor of ~100,000 relative to non-fluorinated amines, dictating entirely different reaction kinetics and metabolic profiles that cannot be replicated by methyl or hydrogen analogs [3].

Quantitative Differential Evidence for (S)-2-Amino-1,1,1-trifluoropropane hydrochloride Against Closest Analogs


Enantiomeric Purity: Commercial (S)-Enantiomer Available at 99.9% ee vs. Racemic Mixture and (R)-Enantiomer

The (S)-2-Amino-1,1,1-trifluoropropane hydrochloride is commercially available with an enantiomeric excess (ee) of 99.9%, as certified by Oakwood Chemical . In contrast, the racemic mixture (CAS 2968-32-3) contains equimolar amounts of both enantiomers, and the (R)-enantiomer (CAS 177469-12-4) provides the opposite absolute configuration. For procurement where stereochemical identity is critical—such as the preparation of single-enantiomer HCV inhibitors—the (S)-enantiomer is not interchangeable with the racemate or the (R)-form . The high ee specification ensures that downstream chiral products are not contaminated with the undesired enantiomer, which could compromise biological assay reproducibility or lead to different pharmacological profiles .

Enantiomeric excess Chiral purity Asymmetric synthesis Procurement specification

Hydrochloride Salt vs. Free Base: Physical Form Dictates Handling, Storage, and Weighing Accuracy

The (S)-2-Amino-1,1,1-trifluoropropane hydrochloride is a crystalline solid with a melting point of 240°C , whereas the corresponding free base, 1,1,1-trifluoropropan-2-amine (CAS 421-49-8), is a colorless, flammable liquid with a boiling point of 46–47°C . The free base is also reported to be a gas at room temperature in some sources, requiring pressurized storage . The solid hydrochloride salt can be accurately weighed on an analytical balance without solvent loss, stored at 2–8°C under nitrogen, and transferred without volatility-related mass loss, which is critical for stoichiometric control in multi-step syntheses of pharmaceutical intermediates . This represents a fundamental procurement advantage for laboratories prioritizing reproducibility and ease of use over the marginally lower molecular weight of the free base (149.54 g/mol for salt vs. 113.08 g/mol for free base).

Salt form selection Solid-state handling Storage stability Laboratory procurement

α-Trifluoromethyl Group Reduces Amine Basicity by ~5 pKa Units and Nucleophilicity by ~100,000-fold vs. Non-Fluorinated (S)-2-Aminopropane

The -CF₃ group at the α-position exerts a powerful electron-withdrawing inductive effect that dramatically reduces the amine's basicity and nucleophilicity [1]. The conjugate acid pKa of α-trifluoromethyl amines is approximately 5.5, compared to ~10.6 for non-fluorinated alkyl amines such as (S)-2-aminopropane [1]. Furthermore, the nucleophilicity of 2,2,2-trifluoroethylamine (a structurally analogous fluorinated amine) is reduced by a factor of approximately 100,000 (5 log units) relative to ethylamine [2]. This profound electronic modulation means that (S)-2-Amino-1,1,1-trifluoropropane hydrochloride will exhibit drastically different reactivity in nucleophilic substitution, reductive amination, and amide coupling reactions compared to non-fluorinated chiral amine building blocks, necessitating tailored reaction conditions (e.g., stronger base, higher temperature, or activated electrophiles) that are not required for non-fluorinated analogs [3].

Amine basicity Nucleophilicity modulation Electron-withdrawing group Reactivity profiling

(R)-TFPA Enantiomer Discriminates 20 Chiral Carboxylic Acids Simultaneously via 19F NMR; (S)-Enantiomer Enables Complementary Absolute Configuration Assignment

The (R)-enantiomer of 2-amino-1,1,1-trifluoropropane, designated (R)-TFPA, has been experimentally validated as a highly selective chiral derivatizing agent (CDA) capable of simultaneously differentiating 20 distinct chiral carboxylic acids in a single complex mixture via distinguishable 19F NMR signals of the resulting diastereoisomers [1]. This method achieved accurate determination of enantiomeric excess (ee) without requiring chromatographic separation of the analytes [1]. The (S)-enantiomer (the target compound of this guide) serves as the complementary CDA: when used in place of (R)-TFPA, it produces diastereoisomers with inverted 19F NMR chemical shift differences, enabling absolute configuration assignment through the established CDA correlation model where the relative NMR shifts of (R)-CDA/(S)-analyte vs. (S)-CDA/(S)-analyte diastereomers are diagnostic [2]. This 'matched pair' of enantiomeric CDAs represents a unique analytical capability that is not available from non-chiral fluorinated amines (e.g., 2,2,2-trifluoroethylamine) or from single-enantiomer CDAs that lack the 19F NMR handle [3].

Chiral derivatizing agent 19F NMR spectroscopy Enantiomeric discrimination Analytical chemistry

Stereoselective Synthesis: (S)-Configured Amine Obtained at 92–96% Diastereomeric Excess via Chiral Sulfinamide Auxiliary Methodology

A validated three-step enantioselective synthesis starting from trifluoroacetone, using a chiral tert-butanesulfinamide (Ellman) auxiliary, produces (S)- or (R)-configured 1,1,1-trifluoro-2-propanamine derivatives with 92–96% diastereomeric excess (de) [1]. The choice of reducing agent determines the stereochemical outcome: NaBH₄ reduction of the Z-sulfinimine yields the (R)-configured amine, while L-Selectride yields the (S)-configured amine [1]. The diastereomeric products are easily distinguished by 19F NMR (doublet peaks at δ −78.15 and δ −78.62 ppm), enabling in-process stereochemical monitoring [1]. This methodology provides access to both enantiomers from a common intermediate, but the (S)-enantiomer specifically requires L-Selectride as the reducing agent, which is more costly and air-sensitive than NaBH₄, contributing to the typically higher commercial price of the (S)-enantiomer compared to the (R)-enantiomer [2].

Diastereoselective reduction Sulfinamide auxiliary Stereochemical control Process chemistry

HCl Salt vs. Triflate Salt: Chloride Nucleophilicity Precludes Direct Use in Epoxide Opening; Triflate Salt Required for Direct Application

The Tetrahedron: Asymmetry study explicitly demonstrated that the hydrochloric acid salt of 1,1,1-trifluoro-2-propanamine cannot be used directly for epoxide opening reactions, even in the presence of excess triethylamine (Et₃N), because the chloride counterion competes as a nucleophile with the poorly nucleophilic amine [1]. To overcome this limitation, the authors developed a novel triflate (CF₃SO₃⁻) salt form, which can be used directly for epoxide opening without prior isolation of the free amine [1]. This finding represents a critical selection criterion: for applications involving epoxide ring-opening or other reactions where nucleophilic counterions would interfere, the hydrochloride salt form is unsuitable, and users must either generate the free base in situ (adding an extra synthetic step and reducing yield) or procure/prepare the triflate salt [2].

Salt counterion effect Nucleophilic competition Epoxide chemistry Reaction compatibility

Optimal Application Scenarios for (S)-2-Amino-1,1,1-trifluoropropane hydrochloride Based on Quantitative Evidence


Asymmetric Synthesis of Single-Enantiomer HCV NS3 Protease Inhibitors and hNav1.7 Channel Blockers Requiring (S)-α-Trifluoromethylamine Pharmacophores

The (S)-enantiomer is specifically documented as a building block for HCV inhibitor preparation [1] and hNav1.7 channel blocker synthesis [2]. In these drug discovery programs, the (S)-configuration at the α-CF₃ amine center is a stereochemical requirement for target binding; substitution with the (R)-enantiomer or racemic mixture would yield diastereomeric drug candidates with different—and typically inferior—potency and selectivity profiles. The 99.9% ee commercial specification [3] directly supports the preparation of single-enantiomer APIs that meet ICH Q6A enantiomeric purity guidelines without post-synthetic chiral resolution.

Matched-Pair Chiral Derivatization Workflow for Absolute Configuration Determination of Carboxylic Acid Libraries Using (R)-TFPA and (S)-TFPA

The (R)-enantiomer of this compound ((R)-TFPA) has been experimentally validated for simultaneous 19F NMR-based enantiomeric discrimination of 20 chiral carboxylic acids in complex mixtures [1]. Procuring the complementary (S)-enantiomer ((S)-TFPA) enables the matched/mismatched pair CDA methodology for absolute configuration assignment [2]. This dual-enantiomer CDA platform is uniquely powerful for natural product chemistry, metabolomics, and pharmaceutical impurity profiling, where both the enantiomeric composition AND the absolute configuration of unknown chiral acids must be determined without authentic standards.

Stereochemical Building Block for Fluorinated Peptidomimetics Where α-CF₃ Group Serves as an Amide Bond Isostere

The α-trifluoromethylamino group functions as a metabolically stable amide bond surrogate in peptidomimetic drug design [1]. The (S)-2-Amino-1,1,1-trifluoropropane hydrochloride provides the (S)-configuration required for mimicking L-amino acid stereochemistry at the scissile amide bond position. The solid hydrochloride salt form enables precise stoichiometric incorporation into solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling without the volatility-related weighing errors that would plague the free base [2]. Users should note that the reduced nucleophilicity of the α-CF₃ amine (~100,000-fold lower than non-fluorinated amines) necessitates the use of highly activated coupling reagents (e.g., HATU, COMU) and extended reaction times compared to standard amino acid couplings [3].

Chemoenzymatic Dynamic Kinetic Resolution of Racemic TFPA to Access High-ee (S)-Enantiomer at Scale

Racemic 1,1,1-trifluoroisopropylamine (TFPA) can be resolved via chemoenzymatic dynamic kinetic resolution (DKR) using Pd/C or Pd/Al₂O₃ with Novozyme 435 lipase, achieving >95% conversion with high enantiomeric excess under optimized response surface methodology (RSM) conditions [1]. For process chemistry groups evaluating cost-effective access to the (S)-enantiomer, a procurement strategy of purchasing the less expensive racemic mixture (CAS 2968-32-3) and performing in-house DKR may offer significant cost savings compared to direct purchase of the enantiopure (S)-hydrochloride, provided the required enzymatic and chemocatalytic infrastructure is available [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-1,1,1-trifluoropropane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.